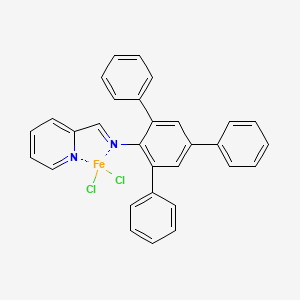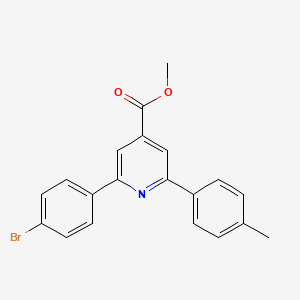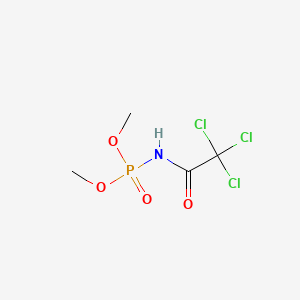
Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester is a chemical compound that features a phosphoramidate group bonded to a trichloroacetyl group and two methyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester typically involves the reaction of phosphoramidic dichloride, N-(2,2,2-trichloroacetyl)- with methanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The trichloroacetyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the ester groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Hydrolysis: Formation of phosphoramidic acid and trichloroacetic acid.
Substitution: Formation of substituted phosphoramidates.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The phosphoramidate group can also interact with biological molecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester can be compared with other similar compounds such as:
Phosphoramidic dichloride, N-(2,2,2-trichloroacetyl)-: Similar structure but lacks the ester groups.
N-acetyl phosphoramidates: Compounds with similar phosphoramidate groups but different acyl groups.
Trichloroacetyl chloride: A simpler compound with only the trichloroacetyl group.
The uniqueness of this compound lies in its combination of the trichloroacetyl group and the phosphoramidate group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
1666-45-1 |
|---|---|
Molekularformel |
C4H7Cl3NO4P |
Molekulargewicht |
270.43 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-dimethoxyphosphorylacetamide |
InChI |
InChI=1S/C4H7Cl3NO4P/c1-11-13(10,12-2)8-3(9)4(5,6)7/h1-2H3,(H,8,9,10) |
InChI-Schlüssel |
FGXOGRSGUNCHQL-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(NC(=O)C(Cl)(Cl)Cl)OC |
Löslichkeit |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)
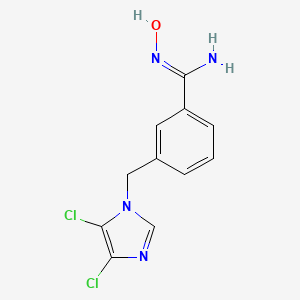
![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)


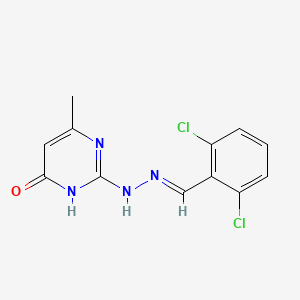

![4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B12047284.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12047289.png)
![4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12047297.png)
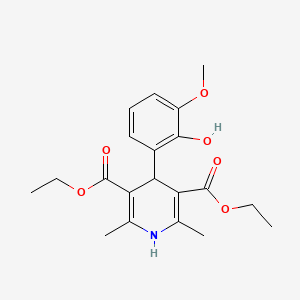
![cyclo[Gln-Trp-Phe-Gly-Leu-Met]](/img/structure/B12047301.png)
